molecular formula C20H25N5O5S B2690111 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1040666-75-8

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2690111
CAS No.: 1040666-75-8
M. Wt: 447.51
InChI Key: FPWVJAIWZWACBF-UHFFFAOYSA-N
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Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a triazolopyridazine core linked to a tert-butylsulfanyl group and a 3,4,5-trimethoxyphenyl acetamide moiety. The compound’s characterization likely employs advanced techniques such as X-ray crystallography (via SHELX programs for refinement ) and ¹³C NMR spectroscopy for resonance assignments and structural validation . The tert-butylsulfanyl group may enhance metabolic stability, while the trimethoxyphenyl moiety is often associated with interactions with biological targets, such as microtubules or kinase enzymes.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-20(2,3)31-17-8-7-15-22-24(19(27)25(15)23-17)11-16(26)21-12-9-13(28-4)18(30-6)14(10-12)29-5/h7-10H,11H2,1-6H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWVJAIWZWACBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial preparation methods are designed to be scalable and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions: 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential therapeutic applications, including as an anticancer or antimicrobial agent. In industry, it is utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the triazolopyridazine class, which shares structural similarities with other nitrogen-containing heterocycles like triazoles, pyridazines, and imidazoles. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Bioactivity Analytical Methods
Target Compound Triazolopyridazine tert-butylsulfanyl, 3,4,5-trimethoxyphenyl Undisclosed (potential kinase inhibition) X-ray (SHELX) , ¹³C NMR
Milbemycin (from P. citrinum) Macrocyclic lactone Complex polyketide Antiparasitic, insecticidal ¹³C NMR, microbial fermentation
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazoquinoline Amino, methyl groups Carcinogenic (2A classification) HPLC, mass spectrometry
Generic Triazolopyridazine Derivatives Triazolopyridazine Varied (e.g., halogens, alkyl chains) Anticancer, antimicrobial X-ray, NMR, computational modeling

Key Observations:

Structural Divergence: The target compound’s triazolopyridazine core distinguishes it from milbemycin’s macrocyclic lactone structure and IQ’s imidazoquinoline framework. In contrast, IQ’s carcinogenicity is linked to its planar aromatic structure, which facilitates DNA intercalation .

Synthetic vs. Natural Origins :

  • The target compound is synthetic, whereas milbemycin is produced by endophytic fungi (P. citrinum), highlighting divergent routes to bioactive molecules .

Analytical Techniques :

  • SHELX-based crystallography ensures precise structural determination for the target compound , while milbemycin’s characterization relies on NMR and microbial fermentation . IQ’s detection in processed meats employs chromatography and mass spectrometry .

Bioactivity Potential: The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to colchicine derivatives, suggesting possible microtubule disruption. This contrasts with milbemycin’s antiparasitic action and IQ’s carcinogenicity .

Research Findings:

  • Metabolic Stability : The tert-butylsulfanyl group may reduce oxidative metabolism, a feature absent in analogues like IQ, which undergo bioactivation to form DNA adducts .

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities including antiviral and antitubercular properties.

Structural Characteristics

This compound belongs to a class of fused triazole-pyridazine derivatives. Its structure is characterized by:

  • A tert-butylsulfanyl group that enhances lipophilicity.
  • An oxo group that may contribute to its reactivity.
  • A trimethoxyphenyl substituent which could influence its pharmacological profile.

The molecular formula is C18H20N5O3SC_{18}H_{20}N_{5}O_{3}S with a molecular weight of approximately 405.9 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions. The general synthetic pathway may include:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl and oxo groups.
  • Coupling with the trimethoxyphenyl acetamide moiety.

Specific methodologies can vary based on desired yield and purity levels .

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For example:

  • Pyrazolo-fused derivatives have shown effectiveness against viruses such as HSV-1 and JUNV in Vero cells, achieving up to 91% inhibition at 50 µM concentrations .
  • The presence of the triazole structure in related compounds correlates with enhanced antiviral activity against various viral strains .

Antitubercular Activity

Emerging research suggests that this class of compounds may also possess antitubercular properties. The unique structural features could facilitate interactions with bacterial targets involved in tuberculosis pathogenesis. However, specific data on this compound's efficacy against Mycobacterium tuberculosis remains limited and warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Compound NameBiological ActivityReference
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamideAntiviral activity against HSV
1,2,4-Triazole derivativesInhibitors of viral replication
Pyrazole derivativesEffective against JUNV and HSV strains

These findings suggest a promising avenue for further exploration of the biological activities associated with triazole and pyridazine derivatives.

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